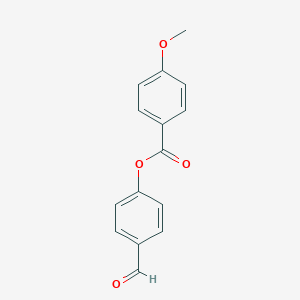

4-Formylphenyl 4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYORLHNCZWLOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355376 | |

| Record name | 4-formylphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56800-26-1 | |

| Record name | 4-formylphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Formylphenyl 4 Methoxybenzoate

Esterification Strategies for the Synthesis of 4-Formylphenyl 4-methoxybenzoate (B1229959)

The formation of the ester bond between a phenol (B47542) and a carboxylic acid or its derivative is a cornerstone of organic synthesis. For 4-Formylphenyl 4-methoxybenzoate, this involves the reaction of 4-hydroxybenzaldehyde (B117250) with 4-methoxybenzoic acid or one of its activated forms.

Transition Metal-Catalyzed Carbonylation and Phenoxycarbonylation Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecules. These methods offer high efficiency and selectivity under often mild conditions.

Rhodium catalysts are particularly effective in promoting carbonylation reactions. nih.govrsc.org The synthesis of esters can be achieved through the alkoxycarbonylation of aryl halides or related compounds. In this context, a rhodium complex would catalyze the reaction of an aryl precursor with carbon monoxide and an alcohol. youtube.com The nature of the ligands coordinated to the rhodium center plays a crucial role in the catalyst's activity and selectivity. rsc.orgrsc.orgresearchgate.net Different phosphine (B1218219) ligands, for instance, can influence the electronic and steric environment around the metal, thereby affecting the reaction outcome. rsc.orgresearchgate.net For example, diphosphine ligands have been shown to influence the turnover frequency and selectivity in rhodium-catalyzed reductive carbonylation of methanol (B129727) to ethanol. rsc.org The steric congestion around the rhodium center can dictate the preferential reaction pathway, leading to higher selectivity for the desired product. rsc.org

While carbon monoxide is a common C1 feedstock in carbonylation reactions, its high toxicity presents significant handling challenges. youtube.com An alternative approach involves the use of aldehydes as in situ sources of carbon monoxide. bohrium.com This can be achieved through decarbonylation of the aldehyde, which then provides the CO necessary for the carbonylation reaction. This strategy, however, is not without its complexities, as the direct carbonylation of aldehydes can be inefficient and often requires activation by a metal catalyst. bohrium.com

Classical Condensation Reactions for Ester Bond Formation

The most traditional and widely used method for ester synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com In the context of this compound, this would involve reacting 4-methoxybenzoic acid with 4-hydroxybenzaldehyde. To drive the equilibrium towards the product side, water, a byproduct of the reaction, is typically removed.

A more reactive alternative to Fischer esterification is the use of an acid chloride. The reaction of 4-methoxybenzoyl chloride with 4-hydroxybenzaldehyde in the presence of a base, such as pyridine (B92270) or triethylamine, is a highly efficient method for forming the ester linkage. numberanalytics.com The base serves to neutralize the hydrochloric acid generated during the reaction, thus driving it to completion. numberanalytics.com

| Esterification Method | Reactants | Conditions | Advantages | Disadvantages |

| Fischer Esterification | 4-methoxybenzoic acid, 4-hydroxybenzaldehyde | Acid catalyst, heat, water removal | Atom economical | Reversible, may require harsh conditions |

| Acid Chloride Method | 4-methoxybenzoyl chloride, 4-hydroxybenzaldehyde | Base (e.g., pyridine) | High yield, fast reaction | Acid chloride is moisture sensitive |

| DCC/DMAP Coupling | 4-methoxybenzoic acid, 4-hydroxybenzaldehyde | DCC, DMAP | Mild conditions | DCC can be an allergen, dicyclohexylurea byproduct |

Optimization of Reaction Parameters for Yield and Selectivity

Regardless of the chosen synthetic route, the optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. rsc.orgrsc.org For instance, in Fischer esterification, increasing the temperature can enhance the reaction rate, but excessively high temperatures may lead to side reactions. numberanalytics.com Similarly, the choice of solvent can significantly impact the reaction outcome by influencing the solubility of reactants and the reaction equilibrium. nih.gov In enzyme-catalyzed esterifications, factors such as the source of the lipase, whether it is free or immobilized, and the polarity of the reaction medium are critical variables. nih.gov

Introduction of the Formyl (-CHO) Group via Aromatic Functionalization

Several named reactions are available for the formylation of aromatic rings. These include:

Gattermann-Koch reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride to formylate aromatic hydrocarbons. wikipedia.orggoogle.com

Vilsmeier-Haack reaction: This method employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which then acts as the formylating agent. nih.gov

Duff reaction: This reaction is particularly useful for the formylation of phenols using hexamethylenetetramine. nih.gov

Rieche formylation: This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride or tin(IV) chloride. nih.gov

Electrophilic Aromatic Formylation Techniques (e.g., Gattermann-Koch principles)

The introduction of a formyl group onto an aromatic ring is a cornerstone of aromatic chemistry. Several named reactions achieve this transformation, each with specific substrates and conditions. These methods are most relevant to the synthesis of the 4-hydroxybenzaldehyde precursor.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst. wikipedia.orgvaia.comgoogle.com The reactive electrophile is considered to be the formyl cation, [HCO]⁺. wikipedia.orgbyjus.com This method is typically effective for alkylbenzenes but is not applicable to phenol or phenol ether substrates. wikipedia.orgbyjus.com

Gattermann Reaction: A modification of the Gattermann-Koch reaction, this method uses a source of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid. wikipedia.org A significant improvement, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂), making the procedure safer. thermofisher.com Crucially, the Gattermann reaction is applicable to more activated systems like phenols and their ethers, making it a viable, though hazardous, option for formylating precursors. thermofisher.com

Vilsmeier-Haack Reaction: This is one of the most widely used methods for formylating electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com It employs a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.org These reagents form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile. wikipedia.orgthieme-connect.de The reaction is effective for activated aromatic compounds such as anilines, phenols, and their ethers. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically to formylate phenols. wikipedia.org The reaction proceeds preferentially at the ortho position relative to the hydroxyl group. wikipedia.org

Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgsynarchive.com The key reactive species is dichlorocarbene, which is generated in situ. wikipedia.orglscollege.ac.in While primarily yielding the ortho isomer, the para isomer can also be formed. mychemblog.com

| Formylation Method | Reagents | Applicable Substrates | Key Features |

|---|---|---|---|

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Alkylbenzenes, Aromatic Hydrocarbons google.com | Not suitable for phenols or phenol ethers. byjus.com |

| Gattermann | HCN (or Zn(CN)₂), HCl, Lewis Acid | Phenols, Phenolic ethers, Heterocycles thermofisher.com | Allows formylation of activated rings. |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes (Phenols, Anilines) organic-chemistry.orgwikipedia.org | Mild and widely used method. |

| Duff | Hexamine, Acid (e.g., TFA) | Phenols, electron-donating rings wikipedia.orgsemanticscholar.org | Primarily gives ortho-formylation. wikipedia.org |

| Reimer-Tiemann | CHCl₃, Base (e.g., NaOH) | Phenols, Naphthols, some Heterocycles wikipedia.orgmychemblog.com | Generates dichlorocarbene; mainly ortho-selective. wikipedia.orglscollege.ac.in |

Alternative Formylation Methods (e.g., Deoxygenative Formylation of Ketones to Aldehydes)

While electrophilic aromatic substitution is the standard approach for aryl aldehydes, other novel methods have been developed for different contexts. One such method is the deoxygenative formylation of ketones. This process converts a ketone into an aldehyde by introducing a formyl group at the ketone's position, effectively replacing the carbonyl oxygen with a hydrogen and a formyl group. This transformation can be achieved using specialized titanium reagents that facilitate the coupling between a ketone and a formamide like DMF. This method provides a base-free alternative for converting ketones to aldehydes but is not a primary synthetic route for aromatic aldehydes like this compound, which are more directly accessed via formylation of the aromatic ring itself.

Post-Esterification Formyl Group Installation

A hypothetical synthetic route could involve first creating the ester linkage, for instance by reacting phenol with 4-methoxybenzoyl chloride to yield phenyl 4-methoxybenzoate, and then introducing the formyl group. In this scenario, the molecule possesses two aromatic rings. The ring derived from 4-methoxybenzoic acid is activated by the electron-donating methoxy (B1213986) group, while the ring derived from phenol is deactivated by the electron-withdrawing ester functionality.

Consequently, any electrophilic formylation reaction (such as Vilsmeier-Haack or Gattermann) would be directed to the activated, methoxy-bearing ring, specifically at the positions ortho to the methoxy group. This regioselectivity makes it challenging to install the formyl group on the desired phenyl ring para to the ester linkage. Therefore, the more logical and efficient synthetic strategy involves the formylation of a phenol to produce 4-hydroxybenzaldehyde first, followed by esterification with 4-methoxybenzoic acid.

Incorporation of the Methoxy (-OCH3) Group: Methoxylation Pathways

The synthesis of the 4-methoxybenzoic acid precursor can be achieved through several established methoxylation pathways.

Methylation of a Hydroxyl Group: The most common and direct method is the Williamson ether synthesis, involving the methylation of 4-hydroxybenzoic acid. This is typically carried out by treating the phenol with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH) to deprotonate the hydroxyl group. prepchem.com

Oxidation of a Methyl-Substituted Arene: 4-Methoxybenzoic acid can be synthesized via the oxidation of p-methoxytoluene. This process can utilize catalytic oxidation with catalysts based on cobalt and manganese. chemicalbook.com

Anodic Methoxylation: Electrochemical methods offer an alternative for introducing methoxy groups. Anodic oxidation of an aromatic compound in methanol can lead to nuclear methoxylation. rsc.org The mechanism can involve the nucleophilic attack of methanol or methoxide (B1231860) ions on an anodically generated cation radical of the aromatic substrate. rsc.orgoup.com This method can be applied to various aromatic systems, including benzene (B151609) and anisole (B1667542) derivatives. taylorfrancis.com

From Natural Products: An interesting route involves the conversion of anethole (B165797) (1-methoxy-4-(1-propenyl)benzene), a component of essential oils from anise and fennel. The process involves ozonolysis of the propenyl group followed by oxidative work-up to yield 4-methoxybenzoic acid. google.com

| Precursor | Methoxylation Method | Reagents | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Williamson Ether Synthesis | Dimethyl sulfate or Methyl iodide, Base (e.g., NaOH) | prepchem.com |

| p-Methoxytoluene | Oxidation | Oxidizing agents, Co/Mn catalysts | chemicalbook.com |

| Aromatic Substrate | Anodic Methoxylation | Methanol, Electrolysis | rsc.orgoup.com |

| Anethole | Ozonolysis & Oxidation | 1. O₃; 2. Oxidizing agent (e.g., H₂O₂) | google.com |

Sequential Synthesis and Derivatization Strategies

Once this compound is synthesized, its formyl group serves as a reactive handle for further molecular elaboration.

Preparation of Schiff Base Derivatives Utilizing Formylphenyl Intermediates

The formyl group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (or imines). These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid to facilitate the dehydration. dergipark.org.tr

The general reaction is as follows: R-NH₂ + O=CH-Ar → R-N=CH-Ar + H₂O

Where Ar is the 4-(4-methoxybenzoyloxy)phenyl group. A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives.

| Amine Reactant | Resulting Schiff Base Moiety | Potential Application Area |

|---|---|---|

| Aniline (B41778) | N-phenyl imine | Liquid crystals, Organic materials |

| p-Toluidine | N-(4-methylphenyl) imine | Coordination chemistry, Dyes |

| 2-Aminophenol | N-(2-hydroxyphenyl) imine | Metal complexes, Chemosensors |

| 4-Aminoantipyrine | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) imine | Biologically active compounds chemistry-reaction.com |

| Hydrazine Hydrate | Hydrazone | Heterocyclic synthesis precursors |

The synthesis of these derivatives highlights the utility of this compound as a versatile intermediate in constructing more complex molecular architectures for applications in materials science and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Formylphenyl 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Formylphenyl 4-methoxybenzoate (B1229959), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a comprehensive molecular picture.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of 4-Formylphenyl 4-methoxybenzoate is anticipated to exhibit distinct signals corresponding to the various protons in its structure. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the adjacent functional groups.

The aldehydic proton is expected to be the most deshielded, appearing as a singlet at approximately 10.0 ppm due to the strong electron-withdrawing nature of the carbonyl group. The aromatic protons will resonate in the downfield region, typically between 7.0 and 8.2 ppm. The protons on the phenyl ring bearing the formyl group are expected to appear as two doublets, integrating to two protons each. The protons ortho to the electron-withdrawing formyl group will be shifted further downfield compared to the protons meta to it. Similarly, the protons on the 4-methoxyphenyl (B3050149) ring will also present as two doublets. The protons ortho to the electron-donating methoxy (B1213986) group will be more shielded and appear at a lower chemical shift than the protons ortho to the ester linkage. The methoxy group protons will appear as a sharp singlet at approximately 3.9 ppm, a characteristic chemical shift for such functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic-H | ~10.0 | Singlet | 1H |

| Ar-H (ortho to -CHO) | ~7.9-8.1 | Doublet | 2H |

| Ar-H (meta to -CHO) | ~7.3-7.5 | Doublet | 2H |

| Ar-H (ortho to -OCO-) | ~8.0-8.2 | Doublet | 2H |

| Ar-H (ortho to -OCH₃) | ~7.0-7.2 | Doublet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization Information

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will display signals for each unique carbon atom in the molecule.

The carbonyl carbons of the aldehyde and ester groups are expected to resonate at the lowest field, typically in the range of 165-195 ppm. The aldehydic carbonyl carbon will likely be at a higher chemical shift (around 191 ppm) compared to the ester carbonyl carbon (around 165 ppm). The aromatic carbons will appear in the 114-155 ppm region. The carbon attached to the methoxy group will be significantly shielded, appearing at a lower chemical shift. Conversely, the carbons directly bonded to the ester oxygen and the formyl group will be deshielded. The methoxy carbon will have a characteristic signal around 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehydic C=O | ~191 |

| Ester C=O | ~165 |

| Aromatic C (quaternary and CH) | ~114-155 |

| Methoxy C | ~55 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between protons and carbons, thus confirming the assigned structure. rsc.orgchemicalbook.comoregonstate.edu

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. rsc.orgchemicalbook.comoregonstate.edu For this compound, COSY would show correlations between the ortho and meta protons on each of the aromatic rings, confirming their positions within the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. rsc.orgchemicalbook.comoregonstate.edu It would definitively link each aromatic proton signal to its corresponding carbon signal, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. rsc.orgchemicalbook.comoregonstate.edu This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the aldehydic proton would show a correlation to the formyl carbon and the adjacent aromatic carbons. The methoxy protons would show correlations to the methoxy carbon and the aromatic carbon to which the methoxy group is attached.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester, aldehyde, and aromatic moieties.

A strong absorption band corresponding to the C=O stretching of the ester group is anticipated around 1720-1740 cm⁻¹. The C=O stretching of the aldehyde is also expected to be a strong band, typically appearing at a slightly lower wavenumber, around 1700-1720 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The aldehydic C-H stretching will present as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester | C=O stretch | ~1720-1740 |

| Aldehyde | C=O stretch | ~1700-1720 |

| Aldehyde | C-H stretch | ~2820 and ~2720 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | ~1450-1600 |

| Ester | C-O stretch | ~1250-1300 and ~1000-1150 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and the carbonyl groups.

The presence of conjugated systems, including the two phenyl rings, the ester, and the formyl group, will lead to absorptions in the ultraviolet region. It is anticipated that there will be at least two significant absorption maxima (λ_max). One major absorption band is expected around 250-280 nm, arising from the π → π* transitions within the benzoyl and formylphenyl chromophores. A second, possibly weaker, n → π* transition associated with the carbonyl groups may be observed at a longer wavelength, likely above 300 nm. The exact positions and intensities of these bands are influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. The molecular formula of this compound is C₁₅H₁₂O₄. rsc.org The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Calculated Exact Mass: 256.0736 Da

An experimental HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that corresponds very closely to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the proposed molecular formula and corroborates the structural information obtained from other spectroscopic methods.

Solid-State Structural Analysis: Single Crystal X-ray Diffraction (SCXRD) for Conformation and Crystal Packing

A comprehensive search for single-crystal X-ray diffraction (SCXRD) data for this compound in prominent scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific results. This indicates that the detailed crystal structure, including parameters such as unit cell dimensions, space group, and atomic coordinates, has not been publicly deposited or published as of the latest available information.

The determination of a molecule's three-dimensional arrangement in the solid state through SCXRD is a definitive method for understanding its conformation and the nature of its intermolecular interactions in the crystalline lattice. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering unequivocal evidence of the molecule's preferred geometry. Furthermore, analysis of the crystal packing reveals how individual molecules are organized relative to one another, stabilized by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

In the absence of experimental SCXRD data for this compound, a detailed discussion of its specific solid-state conformation and crystal packing, supported by data tables of crystallographic parameters, bond lengths, and angles, cannot be provided at this time. Such an analysis would be contingent on the future successful growth of single crystals of the compound and their subsequent analysis by X-ray diffraction.

Computational modeling techniques, such as Density Functional Theory (DFT), could offer theoretical predictions of the conformational preferences and potential packing motifs of this compound. However, these theoretical models would await experimental validation from SCXRD studies.

Therefore, this section remains to be populated with empirical data upon the successful crystallographic analysis of this compound.

Computational Chemistry and Theoretical Investigations of 4 Formylphenyl 4 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structuresigmaaldrich.comdoi.orgresearchgate.netdntb.gov.ua

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. researchgate.netdp.tech For 4-Formylphenyl 4-methoxybenzoate (B1229959), DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its characteristics. researchgate.netbohrium.com

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of 4-Formylphenyl 4-methoxybenzoate reveals the most stable three-dimensional arrangement of its atoms. These calculations help in understanding the spatial orientation of the formylphenyl and methoxybenzoate moieties. Conformational analysis, a part of this process, identifies different spatial arrangements (conformers) and their relative energies, indicating the most likely structure of the molecule. researchgate.net

Vibrational Frequency Calculations and Correlation with FT-IR Spectrasigmaaldrich.comresearchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an experimental Fourier-transform infrared (FT-IR) spectrum. osti.gov For this compound, the calculated frequencies, when appropriately scaled, show good agreement with experimental FT-IR data. bohrium.com This correlation allows for the confident assignment of specific vibrational modes to the observed spectral bands.

Key vibrational modes for esters and aldehydes include:

C=O stretching (ester): Typically observed in the range of 1750-1730 cm⁻¹. wisc.edu

C=O stretching (aldehyde): Generally appears between 1740-1720 cm⁻¹. wisc.edu

C-O stretching: Found in the 1300-1000 cm⁻¹ region. wisc.edu

Aromatic C-H stretching: Occurs around 3150-3050 cm⁻¹. wisc.edu

Below is a table comparing some experimental and calculated vibrational frequencies for a related compound, showcasing the typical level of agreement.

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretching | 3407 | 3432 |

| Aliphatic C-H stretching | 2985, 2952 | 2983, 2958 |

| Nitrile stretching | 2202 | 2213 |

| C=C stretching | 1650 | 1654 |

This table is illustrative and based on data for a different but structurally related molecule to demonstrate the correlation between experimental and calculated values. materialsciencejournal.org

Prediction of Electronic Spectra (TD-DFT) and UV-Vis Correlationsigmaaldrich.comresearchgate.netwisc.edu

Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra of molecules, providing insights into their UV-Vis characteristics. nih.govspectroscopyonline.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. materialsciencejournal.org These theoretical predictions are then compared with experimental UV-Vis spectra to validate the computational model and understand the nature of the electronic excitations, which are often π → π* transitions in such conjugated systems. nih.gov

Nuclear Magnetic Resonance Chemical Shift Calculations (e.g., GIAO Method)sigmaaldrich.comresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. dp.techbeilstein-journals.org By applying the GIAO method within the DFT framework, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. dp.techbohrium.com These calculated values are then compared with experimental NMR data, often showing a strong linear correlation, which aids in the definitive assignment of signals in the experimental spectrum. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gapsresearchgate.netwisc.edu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. thaiscience.infoyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO provides insights into charge transfer possibilities within the molecule. conicet.gov.ar

| Molecular Orbital | Description |

| HOMO | The highest energy molecular orbital containing electrons. It represents the ability to donate an electron. thaiscience.info |

| LUMO | The lowest energy molecular orbital without electrons. It represents the ability to accept an electron. thaiscience.info |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distributionresearchgate.netrsc.org

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map of this compound highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). thaiscience.info The negative potential is typically localized around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, while the positive potential is often found near the hydrogen atoms. This information is crucial for understanding intermolecular interactions and chemical reactivity. nih.govresearchgate.net

Reactivity and Reaction Mechanism Studies of 4 Formylphenyl 4 Methoxybenzoate

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality is a key site of reactivity in 4-Formylphenyl 4-methoxybenzoate (B1229959), participating in a variety of important organic transformations.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the formyl group is electrophilic and is thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to nucleophilic addition reactions. For instance, 4-Formylphenyl 4-methoxybenzoate can react with amines to form imines, also known as Schiff bases, through a condensation reaction. smolecule.com This process is significant in the synthesis of various biologically active compounds. researchgate.netbohrium.com

One notable example is the Knoevenagel condensation, where the formyl group reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. Another important reaction is the formation of cyanohydrins through the addition of cyanide ions to the carbonyl group. libretexts.org These reactions are often reversible, especially with neutral or weakly basic nucleophiles. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

| Cyanohydrin Formation | Cyanide (CN⁻) | Cyanohydrin |

This table provides a summary of common nucleophilic addition and condensation reactions involving the formyl group.

Electrophilic Substitution Pathways on the Formyl-substituted Aromatic Ring

The formyl group is an electron-withdrawing group, which deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution. libretexts.org This deactivation occurs because the formyl group reduces the electron density of the benzene (B151609) ring, making it less attractive to electrophiles. libretexts.org Consequently, reactions like nitration, halogenation, and Friedel-Crafts reactions on this ring are slower compared to unsubstituted benzene. numberanalytics.commasterorganicchemistry.com

Furthermore, the formyl group is a meta-director. libretexts.org This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position (C3 and C5) relative to the formyl group. This directional preference is due to the destabilization of the resonance structures that would be formed if the electrophile were to add to the ortho or para positions.

Uncommon Aromatic Substitution of the Formyl Group

While the formyl group typically directs incoming electrophiles, under certain conditions, the formyl group itself can be substituted. Research has shown that in certain 4-formyl phenols with electron-donating groups, the formyl group can be replaced in reactions with active alkyl halides. kirj.eeresearchgate.net This type of reaction represents a less common substitution pathway. kirj.eeresearchgate.net One specific example of an uncommon reaction is the palladium-catalyzed decarbonylative C-H arylation, where the formyl group is ultimately replaced by an aryl group.

Oxidation and Reduction Potentials of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, with potassium permanganate (B83412) being a common choice.

Conversely, the aldehyde can be reduced to a primary alcohol. A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). These oxidation and reduction reactions highlight the versatility of the formyl group in synthetic organic chemistry. youtube.com

Reactivity Profile of the Methoxy (B1213986) Group

Electronic Effects on Aromatic Ring Reactivity (e.g., Hammett Parameters)

The methoxy group (-OCH₃) is an electron-donating group. viu.ca It exerts a strong activating effect on the aromatic ring to which it is attached, making this ring more susceptible to electrophilic aromatic substitution than the formyl-substituted ring. This activation is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic system through resonance. viu.ca

The electronic influence of substituents is often quantified by Hammett substituent constants (σ). The methoxy group has a negative Hammett constant for the para position (σₚ ≈ -0.27), indicating its electron-donating nature through resonance, which outweighs its inductive electron-withdrawing effect. utexas.eduoieau.fr In the meta position, the resonance effect is not operative, and the methoxy group acts as a weak electron-withdrawing group due to its inductive effect (σₘ ≈ +0.12). viu.cautexas.edu As an activating group, the methoxy group directs incoming electrophiles to the ortho and para positions on its own ring.

Table 2: Hammett Substituent Constants for the Methoxy Group

| Position | Hammett Constant (σ) | Electronic Effect |

| meta | ~ +0.12 | Weakly Electron-Withdrawing (Inductive) |

| para | ~ -0.27 | Strongly Electron-Donating (Resonance) |

This table summarizes the electronic influence of the methoxy group at different positions on an aromatic ring as described by Hammett constants.

Cleavage Reactions and Ether Transformations

The methoxy group on the benzoate (B1203000) ring of this compound is an ether linkage that can undergo specific cleavage and transformation reactions. The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed in the deprotection of hydroxyl groups. Various methods exist for this transformation, ranging from chemical to biological approaches.

One common strategy involves the use of Lewis acids. For instance, the acylative cleavage of ethers can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or iron pentacarbonyl. asianpubs.orgcdnsciencepub.com In these reactions, an acyl chloride reacts with an ether, where the Lewis acid activates the acyl chloride to form an active acyl cation. asianpubs.org This cation then attacks the ether oxygen, leading to cleavage of the C-O bond and the formation of a new ester and an alkyl chloride. asianpubs.orgcdnsciencepub.com While these methods are general for ethers, their application to the methoxy group of this compound would result in the transformation of the ether rather than simple deprotection.

Another approach is the PPh₃-assisted esterification of acyl fluorides with ethers, which proceeds via the regiospecific cleavage of the C-O bond in the ether. mdpi.com This metal-free method has been demonstrated for aliphatic ethers, highlighting the potential for selective C-O bond activation. mdpi.com

Oxidative cleavage is a prominent method for deprotecting p-methoxybenzyl (PMB) ethers, which share structural similarity with the p-methoxybenzoyl group. thieme-connect.de Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are effective for this purpose. thieme-connect.de The mechanism involves oxidation of the electron-rich p-methoxy-substituted ring, facilitating the cleavage of the ether bond. thieme-connect.de

Biocatalytic methods also offer a route for ether cleavage. A strain of Rhodococcus rhodochrous has been shown to degrade 4-methoxybenzoate by inducing a specific cytochrome P-450 enzyme (cytochrome P-450RR2). nih.gov This enzyme catalyzes the O-dealkylation of 4-methoxybenzoate, demonstrating a highly specific biological pathway for cleaving this type of ether linkage. nih.gov

The table below summarizes various ether cleavage methods applicable to methoxyaryl groups.

| Method | Reagent/Catalyst | Description |

| Acylative Cleavage | Acyl chloride, ZnCl₂ | A Lewis acid catalyzes the reaction between an acyl chloride and an ether, forming a new ester. asianpubs.org |

| Acylative Cleavage | Acyl chloride, Iron Pentacarbonyl | A milder catalytic system for the cleavage of alkyl ethers by acid chlorides. cdnsciencepub.com |

| Oxidative Cleavage | DDQ or CAN | Oxidants used for the cleavage of p-methoxybenzyl ethers, which may be applicable to the p-methoxybenzoyl group. thieme-connect.de |

| Biocatalysis | Rhodococcus rhodochrous | A specific cytochrome P-450 enzyme facilitates the O-dealkylation of 4-methoxybenzoate. nih.gov |

| PPh₃-Assisted Reaction | Acyl fluoride, PPh₃ | A metal-free method for the regiospecific cleavage of C-O bonds in ethers for esterification. mdpi.com |

Conformational Influence on Molecular Properties

Theoretical conformational analyses of phenylbenzoate and its substituted derivatives have been performed using various molecular orbital methods. tandfonline.com These studies indicate that such molecules are rather flexible. tandfonline.com The key torsional angles that define the conformation are those around the C(aryl)-C(O) bond, the C(O)-O(ester) bond, and the O(ester)-C(aryl) bond.

For the parent phenyl benzoate molecule, calculations have shown that the potential energy barriers to rotation around the phenyl-ester bonds are relatively low. researchgate.net For instance, a rotation of less than 20 degrees around the C(phenyl)-C(O) or O-C(phenyl) bonds requires a modest amount of energy, around 10 kJ/mol. tandfonline.com This flexibility means that the molecule can exist in a range of conformations at ambient temperatures.

The most stable conformation of substituted phenylbenzoates is typically an extended one. tandfonline.com In the case of this compound, the planarity of the ester group is influenced by the electronic effects of the substituents. The electron-donating methoxy group and the electron-withdrawing formyl group can influence the conjugation across the molecule. Computational studies on substituted benzenes, such as anisole (B1667542) and benzaldehyde (B42025) derivatives, show that planar conformers are often preferred to maximize π-electron delocalization, though steric hindrance can force substituents out of the plane. rsc.org

The conformation of the molecule directly impacts its properties:

Reactivity: The accessibility of the formyl and ester groups to reagents is determined by the molecule's conformation. Steric hindrance from certain conformations could shield these reactive sites.

Intermolecular Interactions: In the solid state, the molecular conformation will dictate the crystal packing, influencing properties like melting point and solubility. The ability to adopt a planar or near-planar conformation facilitates π-π stacking interactions between the aromatic rings.

Biological Activity: If the molecule is to interact with a biological target, such as an enzyme's active site, its ability to adopt a specific, low-energy conformation that is complementary to the binding site is critical.

The table below outlines the key torsional angles in phenylbenzoate-type structures and their general conformational preferences.

| Torsional Angle | Description | Typical Preference | Energy Barrier |

| Phenyl Ring - Carbonyl | Rotation of the benzoate ring relative to the carbonyl group | Tends towards planarity to maximize conjugation, but can be twisted. | Low |

| Carbonyl - Ester Oxygen | Rotation around the C(O)-O bond | Generally planar (s-trans or s-cis), with s-trans being common for esters. | High |

| Ester Oxygen - Phenyl Ring | Rotation of the formylphenyl ring relative to the ester oxygen | Tends towards planarity. tandfonline.com | Low |

Chemical Stability and Transformations of the Ester Linkage

The ester linkage in this compound is a central functional group that governs its chemical stability and is a primary site for chemical transformations.

Hydrolysis: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more commonly, by base. The base-catalyzed hydrolysis of benzoate esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate, with the departure of the phenoxide leaving group, is the rate-determining step. nih.gov The stability of the resulting 4-formylphenoxide is enhanced by the electron-withdrawing nature of the formyl group, which can facilitate the reaction. Conversely, the electron-donating methoxy group on the benzoyl moiety slightly deactivates the carbonyl carbon towards nucleophilic attack.

Transesterification: Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol or phenol (B47542). The transesterification of aryl esters with phenols can be effectively catalyzed by earth-abundant metal catalysts, such as potassium carbonate (K₂CO₃). rsc.org A proposed mechanism suggests that the potassium ion interacts with the π-systems of the two aryl rings of the ester, forming a cation-π complex. rsc.org This interaction facilitates the C(acyl)-O bond cleavage through a three-centered transition state, which is then attacked by the incoming phenol to form a new ester. rsc.org This reaction demonstrates that the ester linkage in aryl benzoates can be readily transformed under relatively mild, base-catalyzed conditions. The electron-withdrawing nature of groups on the leaving aryloxy part of the ester is favorable for this C(acyl)-O bond cleavage. rsc.org

Controlled cleavage of the ester bond in a molecule with multiple functional groups requires selective reaction conditions. For this compound, this would involve cleaving the ester without affecting the aldehyde or methoxy groups.

Several strategies exist for the selective cleavage of esters. Methods have been developed for the non-hydrolytic deprotection of carboxylic esters. For example, a system of aluminum powder and iodine in anhydrous acetonitrile (B52724) can cleave alkyl carboxylates, and notably, allows for the selective cleavage of alkyl esters in the presence of aryl esters. sci-hub.se This selectivity is based on the different reactivity of the ester types, as aryl esters are often more resistant to certain non-hydrolytic conditions due to the nature of the aryl-oxygen bond. sci-hub.se

Conversely, many methods for the deprotection of aryl esters have been reported, often taking advantage of the good leaving group nature of the phenoxide moiety. sci-hub.se These methods often employ acids or bases, but achieving selectivity can be challenging. nih.gov The use of heterogeneous Lewis acid catalysts, such as indium(III) chloride supported on MCM-41, has been shown to selectively deprotect aryl acetates and propionates, but aryl benzoates were found to be stable under these conditions, suggesting a high degree of stability for this type of ester linkage. nih.gov

The concept of "redox-active esters" has emerged in the context of cross-coupling reactions, where the ester group is designed to be cleaved under specific reductive conditions, often catalyzed by transition metals like nickel. researchgate.net While not directly applied to this compound, this principle illustrates that ester functionalities can be designed or chosen for controlled cleavage under specific catalytic cycles, bypassing traditional hydrolytic methods.

Mechanistic Investigations of Complex Transformations

The structure of this compound, with its distinct functional groups, allows it to participate in a variety of complex chemical transformations. Mechanistic studies of these reactions provide insight into its reactivity.

One such complex transformation is the rhodium-catalyzed, CO-gas-free alkoxycarbonylation of aryl iodides. In a specific instance of this reaction, 4-iodoanisole (B42571) was reacted with 4-(hydroxymethyl)phenol. rsc.org The reaction aims to use the alcohol as both a source of carbon monoxide and a nucleophile. Interestingly, this compound was isolated as a product, albeit in a low yield (18%). rsc.org The formation of this product indicates a complex mechanism where the benzyl (B1604629) hydroxyl group of 4-(hydroxymethyl)phenol is oxidized to an aldehyde, and the phenolic hydroxyl group acts as the nucleophile to displace the iodide from 4-iodoanisole, followed by a carbonylation step. The study noted that the phenolic hydroxyl group was more reactive than the benzyl hydroxyl group under these conditions. rsc.org

The formyl group is a key site for transformations. For example, a derivative, 2-ethoxy-4-formylphenyl-4-methoxybenzoate, undergoes a condensation reaction with 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one to form a biologically active Schiff base. researchgate.netbohrium.com This reaction is a classical nucleophilic addition to the aldehyde, followed by dehydration, and is a common strategy for elaborating complex molecules from aldehyde precursors.

Furthermore, mechanistic proposals for the formation of the formylphenyl moiety itself are relevant. Bio-inspired iron-catalyzed oxidation provides a plausible pathway for the conversion of methylarenes to arylaldehydes. nih.gov The proposed mechanism involves the oxidation of Fe(II) to Fe(III) by a persulfate, which generates a sulfate (B86663) radical anion. nih.gov This radical anion reacts with the methylarene via single electron transfer to produce a radical cation, which then undergoes benzylic deprotonation and further oxidation to yield the aldehyde. nih.gov Such a mechanism could be involved in the synthesis of this compound from a methyl-substituted precursor.

Applications of 4 Formylphenyl 4 Methoxybenzoate in Advanced Materials Science

A Versatile Precursor for Polymer Synthesis and Functional Polymer Design

The reactivity of the formyl and ester functionalities in 4-Formylphenyl 4-methoxybenzoate (B1229959) makes it a valuable monomer for constructing a variety of polymer structures. Its incorporation into polymer chains can be strategically employed to design materials with tailored properties for specific applications.

Crafting Poly(aryl ester) Architectures

The ester group in 4-Formylphenyl 4-methoxybenzoate allows it to be a key component in the synthesis of poly(aryl ester)s. These polymers are known for their excellent thermal and mechanical properties. The structure of the monomer can be utilized to create both linear and highly branched, or hyperbranched, polymer architectures. Hyperbranched polymers, in particular, are a subject of significant research interest due to their unique characteristics, such as low viscosity, high solubility, and a high density of functional groups. researchgate.netnih.govrsc.org The synthesis of these polymers often involves a one-step polymerization process. researchgate.net The resulting macromolecules are composed of dendritic, linear, and terminal units, and their globular and dendritic structures lead to their distinct properties. researchgate.netrsc.org

Analogous Ester Precursors in Poly(anhydride-ester) Synthesis

While direct synthesis of poly(anhydride-esters) from this compound is not explicitly detailed, the principles of using ester-containing precursors are well-established in the synthesis of this class of polymers. Typically, ester-diacids are first synthesized and then activated, often with acetic anhydride (B1165640), before undergoing melt condensation polymerization. nih.gov This method allows for the creation of poly(ester-anhydrides) with alternating architectures. acs.orgnih.gov The inclusion of ester linkages and other features like hydrophobic side chains can enhance the stability of the resulting polymer by protecting the hydrolytically sensitive anhydride bonds. nih.govacs.orgnih.gov The molecular weight and distribution of the final polymer, which are critical to its properties, can be controlled through this process. nih.gov

Integration into Poly(aryl ether ketone)s with Pendant Aryl Ester Groups

The aldehyde functionality of this compound provides a reactive site for its incorporation into other high-performance polymers, such as poly(aryl ether ketone)s (PAEKs). This can be achieved by first converting the aldehyde to a different functional group that can then participate in the polymerization reaction. For instance, an aldehyde group can be hydrolyzed to a carboxylic acid. researchgate.net This carboxylated intermediate can then be reacted to form polymers with pendant aryl ester groups. researchgate.net The introduction of these pendant groups can significantly modify the properties of the base PAEK polymer.

Impact on Polymer Properties

The incorporation of this compound and similar structures into polymer backbones has a marked influence on their material properties. For example, in PAEKs with pendant aryl ester groups, an increase in the molar ratio of these groups has been shown to increase the glass transition temperature (Tg). researchgate.net However, this can also lead to a decrease in the decomposition temperature. researchgate.net These polymers often exhibit good solubility in strong polar aprotic solvents and possess desirable mechanical properties. researchgate.netresearchgate.net Similarly, the introduction of bulky pendant groups in PAEKs can lead to amorphous polymers with high glass transition temperatures and excellent thermal stability. researchgate.net

Table 1: Illustrative Impact of Pendant Groups on Poly(aryl ether ketone) Properties

| Property | Effect of Incorporating Pendant Aryl Ester Groups |

| Glass Transition Temperature (Tg) | Generally increases with a higher molar ratio of pendant groups. researchgate.net |

| Thermal Stability | Decomposition temperature may decrease with a higher molar ratio of pendant groups. researchgate.net |

| Solubility | Often soluble in polar aprotic solvents like NMP, DMAc, and chloroform (B151607). researchgate.netresearchgate.net |

| Mechanical Properties | Can exhibit high tensile strength and modulus. researchgate.netresearchgate.net |

| Crystallinity | The introduction of bulky pendant groups can lead to amorphous polymers. researchgate.netresearchgate.net |

Engineering Nonlinear Optical (NLO) Materials

The unique electronic structure of this compound also makes it a candidate for use in nonlinear optical (NLO) materials. samaterials.com These materials are crucial for a range of advanced photonic applications, including optical data storage and telecommunications. mdpi.com

Principles of Molecular Design for High NLO Response

The development of organic molecules with a large second-order NLO response is guided by several key design principles. A fundamental strategy involves creating molecules with a "push-pull" electronic structure. researchgate.net This typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. researchgate.net This arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, which is the origin of the NLO effect. researchgate.net

The structure of this compound contains elements that align with these principles. The methoxy (B1213986) group (-OCH3) acts as an electron donor, while the formyl group (-CHO) serves as an electron acceptor. These are connected by the phenyl rings, which form a π-conjugated bridge. The efficiency of the NLO response can be further enhanced by extending the conjugation length and by modifying the donor and acceptor groups to fine-tune the electronic properties of the molecule. bohrium.com The goal is to achieve a large first hyperpolarizability (β), which is the molecular measure of the second-order NLO response. researchgate.net

Table 2: Key Molecular Features for High NLO Response

| Molecular Feature | Role in NLO Response | Example from this compound |

| Electron-Donating Group | "Pushes" electron density into the π-system. | Methoxy group (-OCH3) |

| Electron-Accepting Group | "Pulls" electron density from the π-system. | Formyl group (-CHO) |

| π-Conjugated Bridge | Facilitates intramolecular charge transfer. | Phenyl rings |

| Asymmetric Structure | A prerequisite for second-order NLO effects. | The molecule is inherently asymmetric. |

Structure-Property Relationships for Chromophores with Formyl and Methoxy Moieties

The nonlinear optical (NLO) properties of organic molecules are fundamentally linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups within a π-conjugated system. This "push-pull" configuration is exemplified in this compound.

The methoxy group (-OCH₃) on one phenyl ring acts as an electron donor, pushing electron density into the aromatic system. Conversely, the formyl group (-CHO) on the other phenyl ring functions as an electron acceptor, withdrawing electron density. The benzoate (B1203000) ester linkage and the two phenyl rings form a π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor end of themolecule. cambridge.org This donor-π-acceptor (D-π-A) architecture is a critical design principle for second-order NLO chromophores.

The efficiency of this ICT process, and thus the magnitude of the NLO response, is highly dependent on several structural factors:

Donor and Acceptor Strength: The potency of the methoxy and formyl groups directly influences the degree of charge separation in the molecule's ground and excited states, which is crucial for a large first hyperpolarizability (β), the microscopic measure of second-order NLO activity.

π-Conjugated Bridge: The length and planarity of the biphenyl (B1667301) benzoate system affect the ease of electron delocalization. Any distortion from planarity can reduce the effective conjugation, thereby diminishing the NLO response.

Intermolecular Interactions: In bulk material, strong dipole-dipole interactions resulting from the push-pull structure can lead to centrosymmetric alignment, where the NLO effects of individual molecules cancel each other out. Molecular design often seeks to overcome this through steric hindrance or other strategies to ensure non-centrosymmetric packing.

The presence of these specific moieties establishes a clear relationship between the molecular structure of this compound and its potential as an NLO chromophore.

Theoretical and Experimental Evaluation of NLO Performance

The assessment of a molecule's NLO performance involves a combination of theoretical calculations and experimental measurements.

Theoretical Evaluation: Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or the semi-empirical MOPAC program, are employed to predict NLO properties. rsc.orgdtic.mil These computational methods can determine the optimized molecular geometry and calculate key electronic parameters. researchgate.net

The primary value of interest is the first hyperpolarizability (β). Calculations can provide the static hyperpolarizability (at zero frequency) and frequency-dependent values. The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and their energy gap (ΔE) is a key indicator; a smaller energy gap generally correlates with a larger β value due to more facile intramolecular charge transfer. researchgate.net

Below is a representative table of calculated NLO properties for push-pull molecules analogous to this compound, illustrating the typical data obtained from such studies.

| Property | Representative Value | Method |

| Dipole Moment (μ) | 5 - 10 D | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | 3 - 5 eV | TD-DFT |

| Static First Hyperpolarizability (β₀) | 15 - 50 x 10⁻³⁰ esu | DFT |

| Note: These are typical values for similar organic push-pull chromophores and are for illustrative purposes. |

Experimental Evaluation: The most common experimental technique for determining the first hyperpolarizability of non-centrosymmetric molecules in solution is Hyper-Rayleigh Scattering (HRS). mdpi.com In an HRS experiment, a high-intensity laser beam is focused on a solution of the compound, and the intensity of the scattered light at twice the incident frequency is measured. This intensity is proportional to the square of the first hyperpolarizability (β²). mdpi.com By comparing the signal to that of a known standard, the β value for the compound under investigation can be determined.

Further evaluation in solid-state forms, such as poled polymers or single crystals, is necessary to quantify the macroscopic NLO susceptibility (χ⁽²⁾), which determines the material's utility in devices like electro-optic modulators.

Design and Investigation in Liquid Crystalline Materials

The same structural features that impart NLO properties to this compound—its rigid, calamitic shape and significant dipole moment—also make it a candidate for forming liquid crystal phases. Phenyl benzoate derivatives are a well-established class of mesogenic (liquid crystal-forming) compounds. nist.govnih.gov

Influence of Molecular Shape and Electronic Factors on Mesophase Formation

The formation of a liquid crystalline phase (mesophase) is a delicate balance of intermolecular forces. For calamitic molecules like this compound, the key factors are:

Molecular Shape: The elongated, rod-like geometry is a prerequisite for the orientational order characteristic of nematic and smectic phases. The aspect ratio (length-to-breadth) of the molecule must be sufficient to favor parallel alignment over random isotropic distribution upon cooling from the liquid state. nih.gov

Anisotropic Dispersion Forces: The primary driving force for mesophase formation is the anisotropy of London dispersion forces, which are stronger along the long axis of the molecule, promoting parallel alignment.

Dipole Moment and Polarity: The strong dipole moment arising from the terminal formyl and methoxy groups leads to significant dipole-dipole interactions. These interactions can enhance the stability of the mesophase, often leading to higher clearing temperatures (the transition from liquid crystal to isotropic liquid). frontiersin.org However, very strong interactions can also favor crystallization, suppressing mesophase formation.

Terminal Groups: The nature of the terminal groups is critical. In homologous series of alkoxybenzoates, the length of the alkyl chain systematically influences the transition temperatures and the type of mesophase formed (e.g., promoting smectic phases over nematic ones as the chain lengthens). researchgate.netscilit.com For this compound, the specific combination of a short methoxy group and a polar formyl group dictates its unique phase behavior.

The table below shows transition temperatures for a representative phenyl benzoate liquid crystal, demonstrating how phase transitions are reported.

| Compound | Transition | Temperature (°C) |

| 4-Pentylphenyl 4-methoxybenzoate | Crystal → Nematic | 48 |

| Nematic → Isotropic | 55 | |

| Data for an analogous compound, 4-Pentylphenyl 4-methoxybenzoate, used for illustrative purposes. mdpi.com |

Structure-Mesophase Relationship Studies for Ferroelectric Nematic Phases

A particularly exciting area of liquid crystal research is the recently discovered ferroelectric nematic (NF) phase. aps.org Unlike conventional nematic phases, which are apolar, the NF phase exhibits spontaneous, switchable electric polarization, offering potential for very fast electro-optic devices. esrf.fr

The emergence of the NF phase is not yet fully understood, but structure-property relationships point to several key requirements:

High Polarity: Molecules must possess a large dipole moment. The push-pull structure of this compound makes it a candidate in this regard.

Inhibition of Antiparallel Packing: The molecular shape must frustrate the natural tendency of dipoles to align in an antiparallel, centrosymmetric fashion. This can be achieved through specific bent shapes or the inclusion of lateral groups that create a "tapered" or otherwise sterically awkward shape, preventing perfect head-to-tail dimerization. researchgate.net

Formation of Cybotactic Clusters: In the nematic phase, molecules that form the NF phase often exhibit a pre-ordering into nanoscale smectic-like clusters, known as cybotactic groups. If these clusters are polar, their long-range alignment can lead to a macroscopic ferroelectric state. esrf.fr

While many known ferroelectric nematics possess lateral groups or highly complex cores, the fundamental requirement is a molecular design that promotes polar correlations. researchgate.net The significant longitudinal dipole moment of this compound, combined with its rigid core, makes it a valuable model system for investigating the electronic and steric factors that could potentially stabilize a ferroelectric nematic phase, even if it does not form one itself. Studies on similar benzoate-core molecules are crucial for mapping the structural landscape that gives rise to this exotic and technologically promising state of matter. banglajol.info

Supramolecular Chemistry and Intermolecular Interactions of 4 Formylphenyl 4 Methoxybenzoate

Investigation of Hydrogen Bonding and π-π Stacking Interactions

Specific experimental or computational studies detailing the hydrogen bonding and π-π stacking interactions within the crystal structure of 4-formylphenyl 4-methoxybenzoate (B1229959) have not been identified. In principle, the molecule possesses potential sites for such interactions. The formyl group (-CHO) and the ester carbonyl group (C=O) contain oxygen atoms that can act as hydrogen bond acceptors. The aromatic C-H groups could potentially act as weak hydrogen bond donors, leading to the formation of C-H···O interactions.

Furthermore, the two phenyl rings in the molecule provide the basis for potential π-π stacking interactions. The arrangement of these rings (e.g., parallel-displaced or T-shaped) would be a critical factor in determining the nature and strength of these interactions. Without crystallographic data, the specific geometry of these potential interactions cannot be described.

Self-Assembly Tendencies in Solution and Solid State

There is no available research on the self-assembly behavior of 4-formylphenyl 4-methoxybenzoate in either solution or the solid state. The interplay of the potential hydrogen bonding and π-π stacking interactions would be expected to direct the self-assembly process, leading to specific supramolecular architectures. In the solid state, this would manifest as a defined crystal packing arrangement. In solution, the nature of the solvent would significantly influence the aggregation behavior.

Impact of Supramolecular Organization on Bulk Properties

A direct correlation between the supramolecular organization of this compound and its bulk properties cannot be established without the foundational structural data. Bulk properties such as melting point, thermal stability, and solubility are intrinsically linked to the strength and nature of the intermolecular forces within the solid state. For example, extensive and strong hydrogen bonding and π-π stacking networks typically lead to higher melting points and greater thermal stability.

Structure Reactivity and Structure Property Relationship Sar/spr Studies

Quantitative and Qualitative Analysis of Substituent Effects on Chemical Reactivity

The reactivity of 4-Formylphenyl 4-methoxybenzoate (B1229959) is significantly influenced by the electronic properties of substituents on its aromatic rings. The formyl (-CHO) and methoxy (B1213986) (-OCH₃) groups, along with the ester linkage, are key determinants of its chemical behavior. The formyl group, being an electron-withdrawing group, deactivates the phenyl ring to which it is attached towards electrophilic substitution, while the methoxy group, an electron-donating group, activates the other phenyl ring.

The formyl group on the phenyl ring of 4-formylphenyl 4-methoxybenzoate can undergo a variety of chemical transformations, including oxidation to a carboxylic acid and reduction to a hydroxymethyl group. The phenyl ring itself can also undergo electrophilic aromatic substitution, although the formyl group's deactivating nature makes this challenging.

A hypothetical Hammett plot for the hydrolysis of a series of para-substituted 4-formylphenyl benzoates can be constructed to illustrate the expected substituent effects. In this scenario, substituents on the 4-methoxybenzoate ring would modulate the reactivity at the ester carbonyl group. Electron-withdrawing substituents would be expected to increase the rate of nucleophilic attack and thus the rate of hydrolysis (positive ρ value), while electron-donating substituents would decrease it.

Table 1: Hypothetical Hammett Data for the Hydrolysis of Substituted 4-Formylphenyl Benzoates

| Substituent (X) on Benzoate (B1203000) Ring | Hammett Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -NO₂ | 0.78 | 15.8 | 1.20 |

| -CN | 0.66 | 9.1 | 0.96 |

| -Cl | 0.23 | 2.1 | 0.32 |

| -H | 0.00 | 1.0 | 0.00 |

| -CH₃ | -0.17 | 0.5 | -0.30 |

This table is illustrative and based on general principles of Hammett correlations for phenyl benzoate hydrolysis.

Correlation of Molecular Design with Spectroscopic Signatures

The spectroscopic characteristics of this compound and its derivatives are intrinsically linked to their molecular structure. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating these relationships.

In the FT-IR spectrum of this compound, characteristic absorption bands are observed for the formyl C-H stretch (around 2850 and 2750 cm⁻¹), the ester carbonyl C=O stretch (around 1735 cm⁻¹), the aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region), and the C-O stretching of the ester and ether linkages (in the 1300-1000 cm⁻¹ region). researchgate.net Introducing different substituents onto the aromatic rings would lead to predictable shifts in these vibrational frequencies. For example, electron-withdrawing groups on the benzoate ring would be expected to increase the C=O stretching frequency due to an inductive effect.

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. The aldehydic proton of this compound typically appears as a singlet at around 10 ppm. The aromatic protons show complex splitting patterns in the 7-8 ppm region, while the methoxy protons appear as a singlet around 3.8 ppm. The chemical shifts of the aromatic and aldehydic protons are sensitive to the electronic effects of substituents. For instance, long-range coupling constants between ring protons and the aldehydic proton in para-substituted benzaldehydes show a good correlation with substituent parameters. cdnsciencepub.com

¹³C NMR spectroscopy is also highly informative. The carbonyl carbon of the ester group and the formyl group resonate at distinct chemical shifts (typically around 165 ppm and 192 ppm, respectively). The chemical shifts of the aromatic carbons are also influenced by the substituents. Studies on substituted benzaldehydes and acetophenones have shown that the ¹³C NMR chemical shift of the carbonyl carbon can be predicted through the simple additivity of substituent chemical shift (SCS) increments. researchgate.net

Table 2: Expected Spectroscopic Data for this compound and a Hypothetical Derivative

| Compound | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) |

|---|---|---|---|

| This compound | ~1735 (C=O ester), ~1700 (C=O aldehyde), ~1250 (C-O) | ~10.0 (CHO), ~7.9-7.2 (Ar-H), ~3.8 (OCH₃) | ~192 (CHO), ~165 (COO), ~164, ~135-122 (Ar-C), ~56 (OCH₃) |

This table includes expected values based on typical spectroscopic data for similar compounds.

Elucidation of Structural Determinants for Advanced Material Properties

This compound serves as a core structure for the synthesis of advanced materials, particularly liquid crystals. The molecular shape, polarity, and polarizability, all of which can be tuned by structural modifications, are critical determinants of the resulting material properties.

Derivatives of this compound, especially Schiff bases formed by the condensation of the formyl group with anilines, have been shown to exhibit liquid crystalline behavior. The nature of the alkoxy chain on the benzoate ring and the substituents on the aniline (B41778) moiety play a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures.

Table 3: Phase Transition Temperatures for a Series of Liquid Crystalline Derivatives of 4-Formylphenyl 4-alkoxybenzoates

| Compound (SB(S)-n) | n | Cr to SmX/N*/I (°C) | SmX to N*/I (°C) | N* to I (°C) |

|---|---|---|---|---|

| SB(S)-8 | 8 | 84.5 | - | 59.5 |

| SB(S)-9 | 9 | 86.1 | - | 58.6 |

| SB(S)-10 | 10 | 78.0 | 64.8 | - |

Data adapted from a study on (S)-4-{[(4-(octan-2-yloxy)phenyl)imino]methyl}phenyl 4-(n-alkoxy)benzoates. rsc.org Cr = Crystal, SmX = Unknown Smectic Phase, N = Chiral Nematic Phase, I = Isotropic Liquid.*

The relationship between molecular structure and liquid crystalline properties is complex. Factors such as the rigidity of the molecular core, the length and branching of terminal alkyl chains, and the presence of polar groups all contribute to the stability and nature of the mesophases. The phenyl benzoate core in this compound provides a good balance of rigidity and linearity, making it a suitable building block for calamitic (rod-shaped) liquid crystals. sci-hub.setandfonline.com

Predictive Modeling for Rational Design of Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful tool for the rational design of new derivatives of this compound with desired properties. These models establish mathematical relationships between the chemical structure and the biological activity or physical properties of a series of compounds.

For Schiff bases derived from substituted aldehydes, QSAR models have been successfully developed to predict their antimicrobial activity. gavinpublishers.comresearchgate.netmdpi.com These models typically use a variety of molecular descriptors that encode information about the lipophilic, electronic, steric, and topological properties of the molecules. For instance, a QSAR study on cinnamaldehyde-amino acid Schiff base compounds found that the antibacterial activity was significantly affected by the polarity parameter and the minimum atomic state energy for a hydrogen atom. mdpi.com

In the context of materials science, QSPR models can be used to predict the mesomorphic properties of liquid crystals. By correlating molecular descriptors—such as molecular length, aspect ratio, dipole moment, and polarizability—with properties like clearing points and mesophase type, it is possible to design new molecules with optimized liquid crystalline behavior. DFT (Density Functional Theory) calculations are often employed to compute the necessary molecular descriptors for these models. ceon.rsresearchgate.net

| Lipophilic | LogP | Membrane permeability, solubility |

The development of robust QSAR and QSPR models for derivatives of this compound would enable the virtual screening of large libraries of potential compounds, accelerating the discovery of new molecules with tailored biological activities or advanced material properties.

Conclusions and Future Research Directions

Summary of Current Research Advancements

Research on 4-Formylphenyl 4-methoxybenzoate (B1229959) has primarily focused on its role as a key intermediate in the synthesis of more complex molecules with specific functionalities. Its unique structure, featuring a reactive formyl group and an ester linkage, makes it a valuable building block for a variety of organic compounds.

Key research advancements include:

Synthesis of Schiff Bases: The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). smolecule.comresearchgate.net These reactions are fundamental in the development of novel compounds, including those with potential biological activities and applications in materials science. For instance, a biologically active 1,2,4-triazole (B32235) Schiff base was synthesized through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with a derivative of 4-Formylphenyl 4-methoxybenzoate. researchgate.net

Liquid Crystal Intermediates: Aromatic esters are integral to the design of liquid crystals. ossila.combohrium.comresearchgate.net this compound and its derivatives are used as intermediates in the synthesis of calamitic liquid crystals, which exhibit nematic and smectic phases. researchgate.net The molecular shape and polarity imparted by the ester and formyl groups are crucial for achieving the desired mesomorphic properties. researchgate.networktribe.com